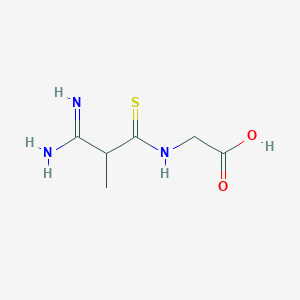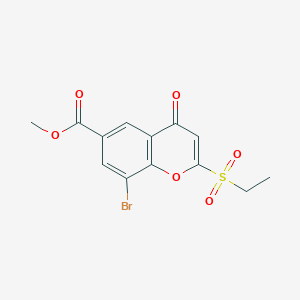
(1-methylpyrazol-4-yl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylpyrazol-4-yl)methyl methanesulfonate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methanesulfonate ester group attached to the pyrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-methylpyrazol-4-yl)methyl methanesulfonate typically involves the reaction of (1-methylpyrazol-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1-methylpyrazol-4-yl)methanol+methanesulfonyl chloride→(1-methylpyrazol-4-yl)methyl methanesulfonate+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives under specific conditions.
Reduction Reactions: Reduction of the methanesulfonate group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfonic acids or other oxidized derivatives.
Reduction Products: Corresponding alcohols.
Aplicaciones Científicas De Investigación
(1-Methylpyrazol-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms or protein interactions.
Medicine: Investigated for its potential as a prodrug or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (1-methylpyrazol-4-yl)methyl methanesulfonate involves its reactivity towards nucleophiles. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyrazole ring.
Comparación Con Compuestos Similares
(1-Methylpyrazol-4-yl)methanol: The alcohol precursor to (1-methylpyrazol-4-yl)methyl methanesulfonate.
(1-Methylpyrazol-4-yl)methyl chloride: Another derivative with a different leaving group.
(1-Methylpyrazol-4-yl)methyl acetate: An ester derivative with different reactivity.
Uniqueness: this compound is unique due to its methanesulfonate ester group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in synthetic applications where a good leaving group is required.
Propiedades
Fórmula molecular |
C6H10N2O3S |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
(1-methylpyrazol-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C6H10N2O3S/c1-8-4-6(3-7-8)5-11-12(2,9)10/h3-4H,5H2,1-2H3 |
Clave InChI |
OXFUTDJGQYNMRS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)COS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B8554283.png)

![TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE](/img/structure/B8554301.png)
![4-amino-2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8554309.png)

![1-amino-8-fluoro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B8554318.png)

![[4-Chloro-5-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acetonitrile](/img/structure/B8554327.png)

![6-Chloro-2-[[(2-fluorophenyl)methyl]thio]-4-pyrimidinamine](/img/structure/B8554338.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitroaniline](/img/structure/B8554340.png)



